Methyl 5-((hydroxyimino)methyl)-1H-pyrrole-2-carboxylate
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Overview
Description
Methyl 5-((hydroxyimino)methyl)-1H-pyrrole-2-carboxylate is a heterocyclic compound that features a pyrrole ring substituted with a hydroxyimino group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-((hydroxyimino)methyl)-1H-pyrrole-2-carboxylate typically involves the condensation of pyrrole-2-carboxaldehyde with hydroxylamine hydrochloride in the presence of a base, followed by esterification with methanol. The reaction conditions often include refluxing the mixture in methanol for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-((hydroxyimino)methyl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to a nitro group under strong oxidizing conditions.
Reduction: The hydroxyimino group can be reduced to an amino group using reducing agents like sodium borohydride.
Substitution: The ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis.
Major Products Formed
Oxidation: Methyl 5-(nitromethyl)-1H-pyrrole-2-carboxylate.
Reduction: Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate.
Substitution: 5-((hydroxyimino)methyl)-1H-pyrrole-2-carboxylic acid.
Scientific Research Applications
Methyl 5-((hydroxyimino)methyl)-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the hydroxyimino group.
Medicine: Explored for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of Methyl 5-((hydroxyimino)methyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. This interaction can disrupt normal cellular processes, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-imino-2-methyl-1,10a-dihydro-5H-chromeno[2,3-b]pyridine-3-carboxylate .
- 3-ethoxycarbonyl-5-hydroxyimino-2-methyl-4-oxonaphtho[1,2-b]furan .
Uniqueness
Methyl 5-((hydroxyimino)methyl)-1H-pyrrole-2-carboxylate is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of both the hydroxyimino and ester groups allows for a diverse range of chemical modifications and applications .
Properties
Molecular Formula |
C7H8N2O3 |
---|---|
Molecular Weight |
168.15 g/mol |
IUPAC Name |
methyl 5-[(Z)-hydroxyiminomethyl]-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C7H8N2O3/c1-12-7(10)6-3-2-5(9-6)4-8-11/h2-4,9,11H,1H3/b8-4- |
InChI Key |
JIZIJBSUNJFZOM-YWEYNIOJSA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(N1)/C=N\O |
Canonical SMILES |
COC(=O)C1=CC=C(N1)C=NO |
Origin of Product |
United States |
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